9-(p-Nitrobenzylidene)fluorene
Description
9-(p-Nitrobenzylidene)fluorene (CAS synonyms: 9-[(4-nitrophenyl)methylidene]fluorene, NSC-67716) is a fluorene derivative characterized by a nitro group (-NO₂) at the para position of the benzylidene substituent. Its molecular formula is C₂₀H₁₃NO₂, with a planar, conjugated structure that enables unique electronic and steric properties. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
6954-71-8 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-[(4-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H |
InChI Key |
FBWMQKXKQKOJLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)[N+](=O)[O-] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 9-(m-Nitrobenzylidene)fluorene
- Molecular Formula: C₂₀H₁₃NO₂ (identical to the para isomer) .
- Structural Differences : The nitro group is at the meta position, reducing conjugation symmetry compared to the para isomer.
- Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 167.9 Ų) suggest slight differences in molecular packing and solubility compared to the para isomer .
Halogen-Substituted Analogues: 9-(p-Bromobenzylidene)fluorene
- Synthesis : Prepared via condensation of fluorene and p-bromobenzaldehyde using sodium methoxide (mp: 148–149°C) .
- Reactivity : Bromine’s electron-withdrawing effect is weaker than nitro, leading to lower electrophilicity. In cyanation reactions, arylidene derivatives like this yield high cyanated products (74%) under optimized conditions .
Non-Nitro Derivatives: 9-Benzylidenefluorene
Multi-Substituted Derivatives: 9-(4-Fluorobenzylidene)-2,4,5,7-tetranitrofluorene
- Structure : Contains a fluorine atom and four nitro groups, creating extreme electron deficiency .
- Implications : Increased nitro substitution enhances thermal stability and reactivity in electrophilic substitutions but may reduce solubility due to higher molecular weight (MFCD00218435).
Comparative Data Table
Materials Science
- Electronic Properties : Nitro groups enhance charge-transfer interactions in conjugated systems, making these compounds candidates for organic semiconductors or sensors .
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